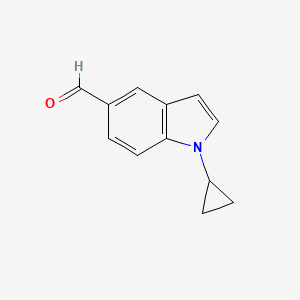

1-Cyclopropyl-1H-indole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylindole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-8-9-1-4-12-10(7-9)5-6-13(12)11-2-3-11/h1,4-8,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWJJYFKKFDNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C2C=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Indole Scaffolds

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in the architecture of a vast number of biologically active compounds and functional materials. youtube.com Its prevalence in nature is exemplified by its presence in the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin. glpbio.comnih.gov This widespread natural occurrence has long inspired chemists to explore indole derivatives for therapeutic applications.

In modern drug discovery, the indole scaffold is considered a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. glpbio.comacs.org This has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory agents like Indomethacin, and anti-migraine drugs such as Sumatriptan. youtube.com The versatility of the indole nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles. glpbio.com Beyond pharmaceuticals, indole-based structures are integral to the development of organic semiconductors and fluorescent probes, highlighting their importance in materials science. nbinno.com

The Versatile Carbaldehyde Functionality in Advanced Synthesis

The carbaldehyde group (-CHO) is a highly versatile functional group in organic chemistry, serving as a linchpin for a myriad of chemical transformations. chemimpex.comresearchgate.net Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making it a gateway to a diverse array of molecular architectures.

Key reactions involving the carbaldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid. evitachem.com

Reduction: Reduction of the aldehyde yields a primary alcohol. evitachem.com

Nucleophilic Addition: Grignard reagents and organolithium compounds add to the carbonyl carbon to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Reductive Amination: This reaction transforms the aldehyde into an amine through an imine intermediate.

In the context of indole (B1671886) chemistry, the Vilsmeier-Haack reaction is a classical and widely used method for introducing a carbaldehyde group onto the indole ring, typically at the C3 position. organic-chemistry.orgwikipedia.org This formylation is a critical step in the synthesis of many complex indole alkaloids and pharmaceutical intermediates. researchgate.net The carbaldehyde at the C5 position of the indole ring, as seen in indole-5-carbaldehyde, is a key intermediate for the synthesis of compounds targeting neurological disorders and for the development of Aurora kinase inhibitors. chemimpex.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

The Strategic Importance of Cyclopropyl Moieties in Molecular Design

The cyclopropyl (B3062369) group, the smallest carbocyclic ring, is far more than a simple cycloalkane. Its unique electronic and structural properties, stemming from significant ring strain, make it a valuable component in molecular design. evitachem.com The C-C bonds of a cyclopropane (B1198618) ring possess enhanced π-character, and the C-H bonds are shorter and stronger than those in larger alkanes. evitachem.comnih.gov

These features bestow several advantages in medicinal chemistry:

Conformational Constraint: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to more favorable binding to a biological target. nih.gov

Metabolic Stability: The replacement of more metabolically labile groups, such as an N-ethyl group, with an N-cyclopropyl group can enhance metabolic stability by reducing susceptibility to oxidation by cytochrome P450 enzymes. nih.gov

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility. nih.gov

Furthermore, the inherent strain in the cyclopropyl ring can be harnessed for strain-promoted reactivity, enabling novel chemical transformations.

The Research Landscape of 1 Cyclopropyl 1h Indole 5 Carbaldehyde

Strategies for Indole Core Functionalization at the C5 Position

Functionalization of the indole benzene (B151609) ring, particularly at the C5 position, is notoriously challenging due to the intrinsic electronic properties of the heterocycle, which favor electrophilic substitution at the C3 position of the pyrrole (B145914) ring. Overcoming this inherent reactivity requires specialized strategies.

Regioselective Formylation Approaches for Indoles (e.g., Modified Vilsmeier-Haack Reactions and Catalytic Variants)

The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic compounds using a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), reliably produces indole-3-carbaldehyde. pcbiochemres.comwikipedia.orgyoutube.com The reaction proceeds via the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which preferentially attacks the electron-rich C3 position. pcbiochemres.comwikipedia.org

Achieving formylation at the C5 position necessitates bypassing this natural reactivity. While modified Vilsmeier-Haack conditions for C5-selectivity are not commonly reported, alternative formylation methods have been developed. One effective approach for the synthesis of indole-5-carbaldehyde involves the reaction of indole with ethyl formate (B1220265) in the presence of zinc chloride. This method provides the desired C5-formylated product in high yield. chemicalbook.com

Modern catalytic variants for indole formylation, while often still C3-selective, demonstrate the ongoing effort to develop milder and more versatile protocols. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the formylation of various indoles using trimethyl orthoformate as the formyl source, capable of producing a range of C-formylindoles. acs.org Such developments highlight a move away from harsh classical conditions towards more sophisticated catalytic systems. acs.org

Modern Directing Group Strategies for C5-Functionalization in Indole Systems

A powerful and contemporary strategy to control regioselectivity in C-H functionalization relies on the use of directing groups. This approach involves the temporary installation of a group onto the substrate that coordinates to a metal catalyst and "directs" the functionalization to a specific, often sterically accessible, C-H bond.

A notable example is the regiocontrolled arylation of indoles at the C4 and C5 positions using a removable pivaloyl directing group attached to the C3 position. nih.govresearchgate.net In a study by Shi and co-workers, the choice of catalyst dictated the reaction's outcome: a palladium catalyst favored C4-arylation, whereas a copper catalyst promoted selective C5-arylation. nih.gov This methodology demonstrates excellent functional group tolerance and provides a powerful tool for accessing C5-functionalized indoles. nih.govresearchgate.net

This directing group concept has been extended to other transformations. For instance, copper-catalyzed C5-alkylation of indoles bearing a carbonyl functionality at the C3 position has been achieved, where the C3-substituent directs the regioselectivity. nih.gov Although direct C5-formylation using this strategy is not widely documented, these examples establish a robust and versatile principle for achieving functionalization at the less reactive benzenoid positions of the indole core. nih.govnih.gov A related strategy involves the direct iodination of the C5-position, which installs a versatile handle for subsequent cross-coupling reactions. rsc.orgresearchgate.net

Introduction of the Cyclopropyl (B3062369) Group at the N1 Position of Indole

The installation of a cyclopropyl group onto the indole nitrogen introduces a strained ring that can significantly influence the molecule's conformational properties and metabolic stability, making it a desirable motif in drug design.

N-Alkylation and N-Cyclopropylation Methodologies for Indoles

General N-alkylation of indoles can be achieved under various conditions, but N-cyclopropylation presents specific challenges. Early attempts to couple indoles with cyclopropyl bromide using transition-metal catalysts were often unsuccessful, leading to undesired ring-opened products instead of the desired N-cyclopropyl indole.

A breakthrough in this area came with the development of copper-promoted Chan-Lam type cross-coupling reactions. This methodology facilitates the N-cyclopropylation of anilines, primary and secondary amines, and other N-heterocycles using cyclopropylboronic acid. rsc.org The reaction is typically carried out in the presence of a copper(II) source, a base, and often a ligand, under an air atmosphere, and provides the corresponding N-cyclopropyl derivatives in good to excellent yields. rsc.org Hafnium(IV) triflate has also been explored as a catalyst for regioselective N-aminomethylation of indoles, favoring kinetic N-alkylation over the thermodynamically preferred C3-alkylation. elsevierpure.com

Transition-Metal Catalyzed Cyclopropanation Approaches on Indole and Pyrrole Systems

The most successful and widely applicable method for the N-cyclopropylation of indoles is the copper-catalyzed coupling with cyclopropylboronic acid. This process utilizes either catalytic or stoichiometric amounts of copper(II) acetate (B1210297) (Cu(OAc)₂), a base such as sodium hexamethyldisilazide (NaHMDS), and a ligand like 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds efficiently at elevated temperatures under an oxygen-containing atmosphere. A key advantage of this methodology is its tolerance for a variety of sensitive functional groups, which remain intact during the reaction. This broad substrate scope makes it a highly valuable tool for the late-stage functionalization of complex molecules.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of the target molecule can be envisioned through two primary linear strategies, which can be considered divergent as the intermediates can be used to create other cognate derivatives. The feasibility of each route depends on the efficiency and regioselectivity of the key transformations.

Route B: C5-Formylation followed by N-Cyclopropylation This alternative route begins with the formylation of indole to produce indole-5-carbaldehyde, which is then subjected to N-cyclopropylation. This pathway appears more practical and is supported by available research.

Step 1 (C5-Formylation): Indole-5-carbaldehyde can be synthesized directly from indole and ethyl formate using zinc chloride, providing the key intermediate in high yield. chemicalbook.com The commercial availability of indole-5-carboxaldehyde (B21537) further attests to the viability of this initial step. chemicalbook.comzellbio.euchemimpex.comsigmaaldrich.com

Step 2 (N-Cyclopropylation): The resulting indole-5-carbaldehyde would then be N-cyclopropylated. The copper-catalyzed N-cyclopropylation methodology is known for its excellent functional group tolerance. It is therefore highly plausible that the aldehyde group at the C5 position would be compatible with the reaction conditions required to install the cyclopropyl group on the indole nitrogen.

Given the established and high-yielding method for C5-formylation of the parent indole and the functional group tolerance of the subsequent N-cyclopropylation step, Route B represents the more documented and strategically sound approach for the synthesis of this compound.

Research Findings Summary

| Reaction | Substrate(s) | Key Reagents/Catalyst | Conditions | Product | Yield | Reference(s) |

| C5-Formylation | Indole, Ethyl formate | Zinc chloride | 35-55°C, 12h | Indole-5-carbaldehyde | 95% | chemicalbook.com |

| C5-Arylation (DG) | 3-Pivaloylindole, Aryl iodide | Cu(OAc)₂, Xantphos, Cs₂CO₃ | 1,4-Dioxane, 120°C | 5-Aryl-3-pivaloylindole | Good | nih.gov |

| N-Cyclopropylation | Indole, Cyclopropylboronic acid | Cu(OAc)₂, DMAP, NaHMDS | Toluene, 95°C, O₂ | 1-Cyclopropyl-1H-indole | Good | N/A |

| N-Cyclopropylation | Aniline (B41778), Cyclopropylboronic acid | Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃ | Dichloroethane, Air | N-Cyclopropylaniline | Good to Excellent | rsc.org |

Sequential Functionalization Strategies

One plausible route begins with the commercially available indole-5-carbaldehyde. sigmaaldrich.com The N-cyclopropylation of the indole ring can then be achieved through a nucleophilic substitution reaction. While specific literature for the N-cyclopropylation of indole-5-carbaldehyde is not abundant, methods for N-alkylation of related indole-3-carbaldehydes can be adapted. For instance, the reaction of 1H-indole-3-carbaldehyde with alkyl halides in the presence of a base like anhydrous potassium carbonate in a suitable solvent system such as acetonitrile (B52724) and DMF has been reported to yield N-alkylated products. mdpi.com A similar protocol could be envisioned for the synthesis of this compound using a cyclopropyl halide or a related cyclopropylating agent.

Alternatively, the synthesis can commence with the preparation of 1-cyclopropyl-1H-indole, followed by formylation at the C5 position. A common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.org The electrophilic iminium species formed then attacks the electron-rich indole ring. While the Vilsmeier-Haack reaction of indole itself classically yields the 3-formylated product, the regioselectivity can be influenced by the substituent at the N1 position and the reaction conditions. pcbiochemres.com Directing the formylation to the C5 position of an N-substituted indole would be a key step in this synthetic sequence.

A more specialized sequential strategy involves radical cyclization. For example, 1-[ω-(2-Bromocyclopropyl)alkyl]-1H-indole-3-carbaldehydes have been synthesized and used as precursors for intramolecular aromatic substitutions mediated by Bu3SnH, leading to cyclopropane-fused adducts. semanticscholar.org This highlights the potential of radical chemistry in constructing complex indole derivatives with cyclopropyl moieties.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| Indole-5-carbaldehyde | Cyclopropyl halide, K2CO3, CH3CN/DMF | This compound | N-cyclopropylation |

| 1-Cyclopropyl-1H-indole | POCl3, DMF, then hydrolysis | This compound | Vilsmeier-Haack Formylation |

| 2'-[(3-formyl-1H-indol-1-yl)methyl]-trans-cyclopropanecarboxylic acid | HOTT, Et3N, then BrCCl3, CHCl3; Bu3SnH, AIBN | 1,1a,2,8b-tetrahydrocyclopropa organic-chemistry.orgarkat-usa.orgpyrrolo[1,2-a]indole-8-carbaldehyde | Radical Cyclization |

One-Pot and Multicomponent Reaction Protocols for Indole Derivatives

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering increased efficiency, reduced waste, and the rapid generation of molecular complexity from simple starting materials. umich.edu These strategies are highly applicable to the synthesis of functionalized indole derivatives. arkat-usa.orgresearchgate.net

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct related indole cores. For instance, MCRs have been effectively used to build nitrogen-containing heterocycles, including those with an indole substructure. pcbiochemres.com These reactions often involve the in-situ formation of reactive intermediates that subsequently undergo further transformations in a single reaction vessel.

An example of a sequential multicomponent protocol is the synthesis of N-arylpyrrole-3-carbaldehydes, which involves the in-situ generation of imines from indole-aldehydes and aromatic amines, followed by a proline-catalyzed Mannich reaction-cyclization with succinaldehyde (B1195056) and subsequent oxidative aromatization. rsc.orgrsc.org This demonstrates the potential for combining multiple reaction steps in a one-pot fashion to build complex heterocyclic aldehydes. The development of a similar MCR that incorporates a cyclopropylamine (B47189) or a related precursor could provide a direct and efficient route to this compound and its derivatives.

The Ugi and Petasis reactions are other prominent examples of MCRs that have been utilized in the synthesis of indole-containing compounds. umich.eduacs.org The Ugi four-component reaction, for instance, has been employed in the synthesis of indolo[3,2-c]quinolinones starting from indole-2-carboxylic acid, an aniline, an aldehyde, and an isocyanide. nih.gov The adaptability of these MCRs could potentially be harnessed for the synthesis of the target molecule by careful selection of the starting components.

| Reaction Type | Key Features | Potential Application to Target Synthesis |

| Sequential Multicomponent Reaction | In-situ generation of intermediates, multiple bond formations in one pot. rsc.orgrsc.org | A one-pot reaction of a suitable aniline precursor, a formylating agent, and a cyclopropyl-containing component. |

| Ugi Four-Component Reaction | Combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov | Could be adapted to incorporate a cyclopropylamine and an indole-based carboxylic acid or aldehyde. |

| Petasis Reaction | A three-component reaction of an amine, a carbonyl compound, and a boronic acid. acs.org | Could potentially use a cyclopropylamine, an appropriate aldehyde, and an indole-boronic acid derivative. |

Reactivity of the Aldehyde Functionality: Nucleophilic Additions and Condensation Reactions

The aldehyde group at the C5 position of the indole ring is a primary site of reactivity in this compound. This functionality readily participates in a variety of nucleophilic additions and condensation reactions, which are characteristic of aromatic aldehydes. researchgate.netekb.eg The indole nucleus, particularly with the N1-cyclopropyl substituent, modulates the electrophilicity of the aldehyde's carbonyl carbon, but the fundamental reaction types remain consistent.

Indole-5-carboxaldehyde can serve as a reactant in the synthesis of a wide range of more complex molecules. sigmaaldrich.com Common nucleophilic addition reactions involve the attack of organometallic reagents (e.g., Grignard reagents), cyanide, or enolates on the carbonyl carbon to form secondary alcohols or other addition products. youtube.com For instance, the metal-free nucleophilic addition of other indole molecules to carborancarboxaldehyde has been demonstrated as a viable strategy for creating novel indolylmethanols, a principle that extends to indole-5-carbaldehyde. aip.org

Condensation reactions are also a hallmark of this aldehyde's reactivity. It can react with amines to form Schiff bases or imines, with active methylene compounds in Knoevenagel condensations, and with ylides in Wittig-type reactions to form alkenes. These reactions are pivotal for elaborating the molecular structure. For example, indole-5-carboxaldehyde is used in the stereoselective synthesis of heteroaromatic (E)-α,β-unsaturated ketones. sigmaaldrich.com The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the outcome and yield of these transformations. While the C3 position is the most common nucleophilic site of the indole ring itself, the C5-aldehyde provides a reliable electrophilic handle for synthetic diversification. nih.gov

Table 1: Representative Nucleophilic Addition & Condensation Reactions of Indole Aldehydes

| Reaction Type | Nucleophile/Reagent | Product Type | Typical Conditions | Reference Example |

|---|---|---|---|---|

| Grignard Reaction | R-MgBr | Secondary Alcohol | Anhydrous Ether/THF | General Aldehyde Reactivity |

| Knoevenagel Condensation | Malonic Acid Derivatives | α,β-Unsaturated Carboxylic Acid | Piperidine, Pyridine | Synthesis of Curcumin Derivatives sigmaaldrich.com |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene | THF, DMSO | General Aldehyde Reactivity |

| Reductive Amination | Amine (R2NH), Reducing Agent (e.g., NaBH3CN) | Substituted Amine | MeOH, pH control | Synthesis of Neurotoxin Inhibitor Analogs sigmaaldrich.com |

| Aldol Condensation | Ketone/Enolate | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Base (NaOH) or Acid Catalyst | Synthesis of Dibenzylideneacetone Derivatives sigmaaldrich.com |

Influence of the N1-Cyclopropyl Group on Indole Ring Reactivity and Selectivity

The substitution of a cyclopropyl group at the N1 position of the indole ring introduces significant electronic and steric effects that are crucial in directing the course of chemical reactions.

The cyclopropyl group is electronically ambiguous, capable of interacting with adjacent π-systems through its Walsh orbitals, which have both π and σ character. When attached to a nitrogen atom within an aromatic ring like indole, it generally acts as a weak electron-donating group through positive conjugation. This donation can increase the electron density of the indole nucleus, potentially enhancing its nucleophilicity at the C3 position for electrophilic substitution reactions.

The N1-cyclopropyl group exerts a notable steric influence on the periposition (C7). The three-dimensional bulk of the cyclopropyl ring can hinder the approach of reagents to the C7 position, making electrophilic attack or substitution at this site less favorable compared to an N-H or N-methyl indole. This steric shielding can enhance the regioselectivity of reactions, favoring substitution at other positions of the indole ring, primarily C3, and to a lesser extent, C4 and C6.

In reactions where cyclization onto the indole nucleus occurs, steric hindrance from the N1-substituent can be a determining factor in the regiochemical outcome. mdpi.com For example, in intramolecular cyclization reactions, the flexibility of linkers and the steric bulk of substituents often play a more significant role than electronic effects in dictating which aryl ring participates in the cyclization. mdpi.com Therefore, the presence of the N1-cyclopropyl group is a key factor for chemists to consider when designing multi-step syntheses involving further functionalization of the indole core.

Reaction Pathways and Stereochemical Control in Cyclopropyl-Indole Systems

The presence of the cyclopropyl group introduces unique reaction pathways that are not available to other N-alkyl indoles. These pathways often involve the high ring strain of the cyclopropane (B1198618), leading to ring-opening and rearrangement reactions that can be synthetically useful for constructing complex polycyclic structures.

In reactions where an indole nucleophile attacks an electrophile containing a cyclopropyl group (particularly a donor-acceptor cyclopropane), the mode of addition can vary. Donor-acceptor cyclopropanes, activated by Lewis acids, can undergo ring-opening upon nucleophilic attack. The indole, typically attacking with its C3 position, can engage in a formal [3+2] cycloaddition. This process involves the nucleophilic attack opening the three-membered ring, leading to a 1,5-zwitterionic intermediate that then cyclizes. acs.org

This pathway is distinct from a simple 1,2-addition to a carbonyl group. In the context of cyclopropyl ketones, for example, an indole nucleophile could either attack the carbonyl carbon directly (1,2-addition) or attack one of the cyclopropyl carbons in a conjugate or homoconjugate fashion, leading to ring opening (a 1,4- or 1,5-addition type mechanism). The choice between these pathways is highly dependent on the substitution pattern of the cyclopropane, the nature of the activating species (e.g., Lewis acid), and the reaction conditions. Tandem reactions involving the addition of an indole to a donor-acceptor cyclopropane followed by a subsequent cyclization (like a Conia-ene reaction) have been developed to furnish complex annulated indoles. acs.org

Table 2: Comparison of Addition Pathways to Activated Cyclopropyl Systems

| Addition Type | Description | Intermediate | Resulting Structure |

|---|---|---|---|

| 1,2-Addition | Direct nucleophilic attack on a carbonyl or imine adjacent to the cyclopropyl ring. The cyclopropyl ring remains intact. | Alkoxide or Amide | Alcohol or Amine |

| Homoconjugate Addition / Ring-Opening | Nucleophilic attack on a cyclopropyl carbon, promoted by an activating group (e.g., ester, ketone) and often a Lewis acid. | Ring-opened carbanion or enolate (e.g., 1,5-dipole) | Linear chain that can cyclize to form five- or six-membered rings. |

The N-cyclopropyl indole system is susceptible to a variety of ring-opening and rearrangement reactions, often triggered by radical, reductive, or transition-metal-catalyzed processes. These transformations leverage the inherent strain energy of the cyclopropyl ring (approx. 27 kcal/mol) as a thermodynamic driving force.

Radical Reactions : Cyclopropyl radical cyclizations onto the indole-3-carbaldehyde have been studied. semanticscholar.org Radicals generated adjacent to the nitrogen can lead to intramolecular cyclization, forming new ring systems.

Reductive Opening : Reagents like samarium(II) iodide (SmI₂) can mediate the reductive ring-opening of cyclopropanes, particularly those bearing carboxylate ester substituents. acs.org This method can be used to introduce functionality at a distance from the initial site of the ring.

Transition Metal-Catalyzed Reactions : Palladium and Rhodium catalysts are effective in promoting rearrangements. For instance, Pd-catalyzed processes can achieve the enantioselective synthesis of cyclohepta[b]indoles through a sequence involving C-H activation and an indole-vinylcyclopropane rearrangement. sci-hub.se Similarly, Rh(I) can catalyze hetero-[5+2] cycloadditions of cyclopropyl imines with alkynes to form dihydroazepines, showcasing the utility of the cyclopropyl group as a five-atom component. researchgate.net

Acid-Catalyzed Rearrangements : In the presence of strong acids, the cyclopropyl group can be protonated, leading to a ring-opened carbocation that can be trapped by nucleophiles or undergo further rearrangement. researchgate.net Studies on cyclopropyl-substituted nitrenium ions show that stable products can arise from cyclopropyl ring expansion or elimination of ethylene. nih.govchemrxiv.org

These diverse reaction pathways highlight the synthetic versatility imparted by the N-cyclopropyl group, enabling the construction of complex molecular architectures from this compound.

A comprehensive review of scientific literature reveals a lack of specific studies on the catalytic asymmetric transformations and stereoselective functionalization of This compound . While the broader class of indole carbaldehydes has been a subject of interest in asymmetric synthesis, research specifically detailing the stereoselective reactions of the 1-cyclopropyl-substituted 5-carbaldehyde isomer is not available in the reviewed literature.

General methodologies for the asymmetric functionalization of indole aldehydes often involve organocatalysis or transition-metal catalysis. These approaches typically target the aldehyde group for various transformations, including but not limited to, aldol reactions, Michael additions, and Friedel-Crafts alkylations, leading to the formation of chiral products. For instance, asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes with α,β-unsaturated aldehydes has been developed, providing access to chiral pyrrolo[1,2-a]indoles. capes.gov.br Similarly, radical cyclizations have been investigated for indole-3-carbaldehydes. semanticscholar.org

However, the influence of the 1-cyclopropyl and 5-formyl substitution pattern on the reactivity and stereoselectivity of such transformations on This compound has not been specifically documented. Mechanistic investigations, including the identification of effective chiral catalysts, reaction intermediates, and transition states that would govern the enantioselectivity of reactions involving this specific substrate, are not present in the available scientific reports. Consequently, detailed research findings and data tables for its catalytic asymmetric transformations cannot be provided at this time.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds. While specific experimental data for this compound is not publicly cataloged, its expected spectral features can be accurately predicted based on data from its parent structure, indole-5-carbaldehyde chemicalbook.comchemicalbook.com, and other N-substituted indole derivatives. rsc.orgclockss.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aldehyde proton is expected to appear as a distinct singlet at a downfield chemical shift, typically around 10.0 ppm. The protons on the indole ring will resonate in the aromatic region (7.0-8.5 ppm), with their splitting patterns revealing their relative positions. The N-cyclopropyl group introduces characteristic upfield signals: a methine (CH) proton and two sets of methylene (CH₂) protons, which are diastereotopic and will appear as complex multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (typically >190 ppm). The indole ring carbons produce a series of signals in the 100-140 ppm range, while the cyclopropyl carbons are highly shielded and appear upfield.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. clockss.org COSY would confirm the coupling between adjacent protons in the aromatic and cyclopropyl systems, while HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal longer-range (2-3 bond) correlations, definitively linking the cyclopropyl group to the indole nitrogen (N1) and the aldehyde group to the C5 position of the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| CHO | ~10.0 (s) | ~192 |

| H2 / C2 | ~7.3 (d) | ~127 |

| H3 / C3 | ~6.7 (d) | ~104 |

| H4 / C4 | ~8.2 (s) | ~127 |

| C5 | - | ~131 |

| H6 / C6 | ~7.8 (d) | ~122 |

| H7 / C7 | ~7.5 (d) | ~111 |

| C3a | - | ~128 |

| C7a | - | ~139 |

| N-CH (cyclopropyl) | ~3.6 (m) | ~32 |

| CH₂ (cyclopropyl) | ~1.2 (m), ~1.0 (m) | ~8 |

Note: Predicted values are based on analogous structures. chemicalbook.comchemicalbook.comrsc.org s=singlet, d=doublet, m=multiplet.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretch of the conjugated aldehyde, expected in the region of 1670-1690 cm⁻¹. Other key signals include the aromatic C=C stretching vibrations of the indole ring between 1450 and 1620 cm⁻¹, and C-H stretching vibrations for the aromatic and cyclopropyl groups just above 3000 cm⁻¹. researchgate.net The characteristic aldehyde C-H stretch typically appears as two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra, offering further confirmation of the indole core.

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Cyclopropyl |

| ~2820, ~2720 | C-H Stretch | Aldehyde (CHO) |

| ~1680 | C=O Stretch (strong) | Aldehyde |

| ~1610, ~1580, ~1460 | C=C Stretch | Aromatic Ring |

| ~1350 | C-N Stretch | Indole Ring |

| ~700-900 | C-H Out-of-plane Bend | Aromatic Ring |

Note: Values are typical ranges based on known data for indoles and aldehydes. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₁₁NO, HRMS provides an extremely precise mass measurement that can distinguish it from other compounds with the same nominal mass. rsc.org The calculated exact mass serves as a definitive piece of evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum provides structural clues. The molecular ion peak [M]⁺ would be observed at an m/z of approximately 185. Key fragmentation pathways would likely include the loss of a carbon monoxide molecule (M-28) from the aldehyde group, and the loss of the cyclopropyl group (M-41). Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the aldehyde and cyclopropyl substituents on the indole core. nist.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric and Electronic Structure Insights

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule and provide information about its chromophoric system.

UV-Vis Spectroscopy: The indole ring system is an inherent chromophore. The UV-Vis spectrum of this compound is expected to display characteristic absorption maxima. Typically, indoles show two main absorption bands, one near 220 nm and another in the 260-290 nm range. nist.gov The presence of the conjugated carbaldehyde group at the C5 position is expected to cause a bathochromic (red) shift in these absorptions and potentially introduce a lower energy n→π* transition at longer wavelengths.

Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound would likely emit light at a longer wavelength. The resulting fluorescence spectrum, including the emission maximum and quantum yield, provides further details about the molecule's electronic properties and its excited states.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isomeric Differentiation

Chromatographic techniques are indispensable for separating the target compound from impurities and for distinguishing it from its isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase C18 column with a mobile phase gradient, such as water and acetonitrile, would effectively separate this compound from any starting materials or byproducts. The purity is quantified by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile compounds and can be used to both assess purity and confirm identity. notulaebotanicae.ro The retention time in the GC provides a characteristic value for the compound under specific conditions, while the mass spectrometer provides the mass-to-charge ratio and fragmentation pattern, confirming the molecular weight and structure. This is particularly useful for differentiating it from isomers, such as 1-cyclopropyl-1H-indole-3-carbaldehyde, which would have the same mass but a different fragmentation pattern and retention time. evitachem.com

Q & A

Q. What are the recommended methods for synthesizing 1-Cyclopropyl-1H-indole-5-carbaldehyde, and what key reaction conditions must be controlled?

Synthesis typically involves multi-step reactions, such as cyclopropanation of indole precursors followed by formylation. Key conditions include:

- Temperature control (e.g., reflux for intermediates) .

- Anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of sensitive intermediates .

- Catalysts like sodium acetate or transition metals for cyclopropane ring formation .

- Purification via column chromatography or recrystallization to isolate the carbaldehyde derivative .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR to verify cyclopropyl and aldehyde protons/carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .

- HPLC : To assess purity (>95% is typical for research-grade material) .

- FT-IR : To confirm aldehyde C=O stretching (~1700 cm) .

Q. What safety precautions and personal protective equipment (PPE) are required when handling this compound?

- PPE : Lab coat, nitrile gloves, face shield, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards .

- Respiratory Protection : Use P95 filters or ABEK-P2 respirators if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across studies?

- Perform differential scanning calorimetry (DSC) to determine melting points experimentally .

- Use shake-flask method with HPLC quantification to measure solubility in solvents like DMSO or ethanol .

- Cross-validate results with computational tools (e.g., COSMO-RS for solubility predictions) .

Q. What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

- Intermediate Stabilization : Protect aldehyde groups with acetals during cyclopropanation to prevent side reactions .

- Catalyst Screening : Test palladium or copper catalysts for regioselective cyclopropane formation .

- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate conversion .

Q. How should researchers design experiments to investigate the compound's stability under various environmental conditions (e.g., light, humidity)?

- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC .

- Photostability Testing : Use UV chambers (ICH Q1B) to assess decomposition under light .

- Surface Reactivity Analysis : Employ microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with labware materials .

Q. What methodologies are appropriate for evaluating the biological activity of this compound, given its structural similarity to active indole derivatives?

- In Vitro Assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization .

- Molecular Docking : Compare binding affinities with known indole-based inhibitors using AutoDock Vina .

- ADMET Profiling : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells .

Q. How can computational chemistry approaches complement experimental data in predicting reactivity or interaction mechanisms?

- DFT Calculations : Model reaction pathways (e.g., aldehyde group nucleophilic attack) using Gaussian09 .

- MD Simulations : Study solvent effects on stability with GROMACS .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity .

Data Contradiction and Troubleshooting

Q. How should researchers resolve conflicting data regarding the compound’s mutagenicity or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.